Tiflorex

Overview

Description

Tiflorex, also known as flutiorex, is a phenylalkylamine derivative that was developed as an anorectic agent in the 1970s. It is structurally related to fenfluramine and 4-MTA. This compound acts as a central nervous system stimulant and was primarily investigated for its potential to suppress appetite .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tiflorex involves several key steps:

Rosenmund Reduction: The process begins with the reduction of 3-(trifluoromethylthio)benzoyl chloride to 3-(trifluoromethylthio)benzaldehyde.

Henry Reaction: The benzaldehyde undergoes a Henry reaction with nitroethane to form 1-(2-nitroprop-1-en-1-yl)-3-(trifluoromethylsulfanyl)benzene.

Functional Group Interconversion (FGI): Using an iron catalyst in concentrated hydrochloric acid, the nitro compound is converted into 1-(3’-trifluoromethylthiophenyl)-2-propanone.

Reductive Amination: The final step involves reductive amination with ethylamine and formic acid as the reductant to yield this compound.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Tiflorex undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various metabolites.

Reduction: The nitro group in the intermediate stages can be reduced to an amine.

Substitution: The trifluoromethylthio group can participate in substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Iron catalysts and hydrochloric acid are used for the reduction of nitro groups.

Substitution: Various nucleophiles can be used for substitution reactions involving the trifluoromethylthio group.

Major Products

The major products formed from these reactions include intermediates such as 3-(trifluoromethylthio)benzaldehyde and 1-(3’-trifluoromethylthiophenyl)-2-propanone, leading to the final product, this compound .

Scientific Research Applications

Chemical Properties and Mechanism of Action

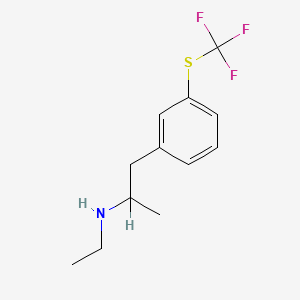

Tiflorex is classified as an amphetamine derivative with the chemical formula and a molecular weight of 263.32 g/mol. Its IUPAC name is N-ethyl-1-[3-(trifluoromethylsulfanyl)phenyl]propan-2-amine. The compound is known to act as a selective serotonin releasing agent and 5-HT2 receptor agonist, similar to fenfluramine, which contributes to its appetite-suppressing effects .

Key Chemical Reactions

This compound undergoes several important chemical reactions:

- Oxidation : Forms sulfoxides and sulfones.

- Reduction : Produces amines and other derivatives.

- Substitution : Particularly involving the trifluoromethylthio group.

Common reagents used in these reactions include iron catalysts and hydrochloric acid.

Appetite Suppression

This compound has been primarily studied for its anorectic effects. A significant clinical trial evaluated the sustained-release formulation (TFX-SR) of this compound, demonstrating substantial appetite suppression in healthy volunteers. Key findings from this trial included:

- Reduction in Hunger : Significant decrease in hunger levels observed 5 to 7 hours post-administration.

- Food Intake : Corresponding reduction in food intake was noted during the trial.

- Physiological Effects : Minimal impact on pulse rate and blood pressure; however, instances of pupil dilation (mydriasis) were reported .

Side Effects

Despite its efficacy, this compound was associated with some side effects:

- Headaches : Reported more frequently than with placebo.

- Sleep Disturbances : Slight disturbances noted but generally well-tolerated.

Data Table: Summary of Clinical Findings

| Parameter | This compound (TFX-SR) | Placebo | Significance |

|---|---|---|---|

| Hunger Reduction | Significant (p<0.05) | No Change | Yes |

| Food Intake Reduction | Significant | No Change | Yes |

| Pulse Rate Change | No Significant Change | No Change | No |

| Blood Pressure Change | No Significant Change | No Change | No |

| Mydriasis Observed | Yes | No | Yes |

| Headaches Reported | 7 occurrences | 5 occurrences | Yes |

Case Studies

Several case studies have highlighted the effectiveness of this compound in managing obesity by reducing caloric intake without significant adverse effects.

Example Case Study

One notable case involved a patient with obesity who was administered this compound over several weeks. The patient experienced a marked decrease in appetite and subsequent weight loss without severe side effects. This aligns with clinical trial findings that suggest this compound can serve as an effective adjunct to weight management strategies.

Chemical Research Applications

Beyond its pharmacological uses, this compound has been utilized in organic synthesis, particularly in trifluoromethylthiolation reactions. These reactions are significant for developing new pharmaceuticals and agrochemicals . The compound's ability to facilitate these reactions opens avenues for further research into novel compounds with therapeutic potential.

Mechanism of Action

The exact mechanism of action of tiflorex has not been extensively studied. similar compounds such as fenfluramine act as selective serotonin releasing agents and 5-HT2 receptor agonists. It is likely that this compound exerts its effects through similar pathways, influencing serotonin levels and receptor activity to suppress appetite .

Comparison with Similar Compounds

Similar Compounds

Fenfluramine: Acts as a serotonin releasing agent and 5-HT2 receptor agonist, used as an appetite suppressant.

Norfenfluramine: A metabolite of fenfluramine with similar pharmacological effects.

4-MTA: A stimulant and serotonin releasing agent with structural similarities to tiflorex.

Uniqueness of this compound

This compound is unique due to its trifluoromethylthio group, which enhances its lipophilicity and metabolic stability compared to other anorectic agents. This structural feature makes this compound more potent in appetite suppression and potentially more effective in clinical applications .

Biological Activity

Tiflorex, also known as flutiorex, is a compound primarily recognized for its anorectic properties. It has been studied for its effects on appetite suppression and food intake reduction. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, including its mechanisms, efficacy, and side effects.

This compound acts as an anorectic agent, which means it is designed to suppress appetite. The exact mechanism involves its interaction with neurotransmitters in the central nervous system (CNS). While specific pathways are not fully elucidated, it is believed that this compound influences serotonin levels, similar to other anorectic drugs like fenfluramine. However, studies have shown that this compound does not exhibit significant CNS stimulation or sympathomimetic effects, distinguishing it from other compounds in its class.

Clinical Studies and Findings

Several clinical trials have evaluated the biological activity of this compound. Notably, a two-phase placebo-controlled double-blind trial involving six healthy female volunteers provided critical insights into its efficacy.

Phase I Results

- Objective : To assess subjective measures of hunger and mood.

- Findings : A significant reduction in hunger was noted 5 to 7 hours post-administration of TFX-SR (sustained release form of this compound), compared to pre-drug values. No significant changes were observed with placebo administration .

Phase II Results

- Objective : To measure food intake following this compound administration.

- Findings : A significant decrease in food intake was recorded during the period corresponding to the subjective anorectic effect noted in Phase I. This reduction was statistically significant (P < 0.05) when compared to placebo .

Summary of Findings

| Study Phase | Effect Observed | Significance |

|---|---|---|

| Phase I | Reduction in hunger | Significant vs. placebo |

| Phase II | Decrease in food intake | Significant (P < 0.05) vs. placebo |

Side Effects

While this compound demonstrated notable efficacy in reducing appetite and food intake, some side effects were reported:

- Mydriasis : Observed but not accompanied by significant changes in pulse rate or blood pressure.

- Headaches : More frequent after drug administration compared to placebo (7 out of 12 exposures).

- Sleep Disturbances : Slight disturbances were noted but were less marked than those observed with other anorectic agents .

Comparative Efficacy

In comparative studies, this compound has been shown to be approximately twice as potent as fenfluramine regarding its anorectic effects . This positions this compound as a potentially effective option for appetite suppression in clinical settings.

Properties

CAS No. |

59173-25-0 |

|---|---|

Molecular Formula |

C12H16F3NS |

Molecular Weight |

263.32 g/mol |

IUPAC Name |

N-ethyl-1-[3-(trifluoromethylsulfanyl)phenyl]propan-2-amine |

InChI |

InChI=1S/C12H16F3NS/c1-3-16-9(2)7-10-5-4-6-11(8-10)17-12(13,14)15/h4-6,8-9,16H,3,7H2,1-2H3 |

InChI Key |

HNONSDNCRNUTCT-UHFFFAOYSA-N |

SMILES |

CCNC(C)CC1=CC(=CC=C1)SC(F)(F)F |

Canonical SMILES |

CCNC(C)CC1=CC(=CC=C1)SC(F)(F)F |

Appearance |

Solid powder |

Key on ui other cas no. |

59173-25-0 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

flutiorex flutiorex hydrochloride, (+-)-isomer flutiorex, (+)-isomer flutiorex, (-)-isomer SL 72340 tiflorex |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.